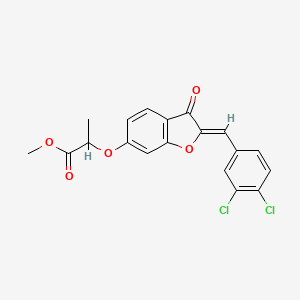

![molecular formula C16H14N6O B2540440 N-[1-(quinoxalina-2-carbonil)azetidin-3-il]piridazin-3-amina CAS No. 2097917-68-3](/img/structure/B2540440.png)

N-[1-(quinoxalina-2-carbonil)azetidin-3-il]piridazin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

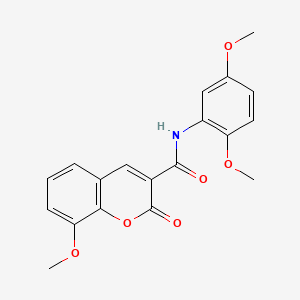

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine, also known as QPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QPA is a heterocyclic compound that contains a pyridazine ring, a quinoxaline ring, and an azetidine ring. The unique structure of QPA makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Aplicaciones Científicas De Investigación

- Las quinoxalinas y sus derivados exhiben efectos antimicrobianos significativos. Los investigadores han explorado su potencial como agentes antifúngicos, antibacterianos y antivirales . El compuesto en cuestión puede contribuir a combatir las enfermedades infecciosas causadas por bacterias, hongos y virus.

- Los científicos han desarrollado diversas rutas sintéticas para la síntesis de quinoxalinas, haciendo hincapié en la química verde y la rentabilidad. Estos métodos apuntan a minimizar el impacto ambiental al tiempo que garantizan una producción eficiente del compuesto .

- Las quinoxalinas tienen diversos efectos biológicos. Por ejemplo, algunos derivados exhiben una actividad prometedora contra la alfa-glucosidasa y la alfa-amilasa, que son relevantes en los trastornos metabólicos . Es fundamental explorar más a fondo sus mecanismos biológicos.

- Los avances recientes incluyen enfoques organocatalíticos para la síntesis de quinoxalinas. Los investigadores han demostrado métodos eficientes utilizando organocatalizadores, como el ácido nitrilotris(metilenofosfónico), para crear diversos derivados de quinoxalina . Estos enfoques mejoran la eficiencia sintética.

- Se han probado derivados específicos de quinoxalina para determinar su actividad inhibitoria contra patógenos. Por ejemplo, los compuestos 1 y 7 mostraron una mejor inhibición contra Alternaria alternata que el fármaco de control . Estas pruebas brindan información sobre sus posibles aplicaciones terapéuticas.

Propiedades Antimicrobianas

Enfoques de Química Verde

Actividad Biológica

Organocatálisis

Análisis Farmacológico

En resumen, N-[1-(quinoxalina-2-carbonil)azetidin-3-il]piridazin-3-amina es prometedor en estos diversos campos, desde propiedades antimicrobianas hasta la química medicinal y más allá. Los investigadores continúan explorando su potencial, lo que la convierte en un área de estudio emocionante. 🌟

Mecanismo De Acción

Target of Action

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to have a wide range of biological activities and are used against many targets, receptors, or microorganisms . .

Mode of Action

Quinoxaline derivatives are known for their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . They interact with their targets, leading to various biochemical changes that result in their therapeutic effects.

Biochemical Pathways

Quinoxaline derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Quinoxaline derivatives are known for their diverse pharmacological effects, which result from their interaction with various molecular targets and cellular processes .

Análisis Bioquímico

Biochemical Properties

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of DNA-topoisomerase-II, an enzyme essential for DNA replication and repair . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events.

Cellular Effects

The effects of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA-topoisomerase-II involves binding to the enzyme’s active site, preventing it from catalyzing the unwinding of DNA strands . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological effects. Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Transport and Distribution

The transport and distribution of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound interacts with binding proteins that influence its localization and activity.

Subcellular Localization

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins, further influencing cellular processes.

Propiedades

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZANEYHCCLNWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)

![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-nitrophenyl)propanoic acid](/img/structure/B2540376.png)

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)

![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)